Cas no 59382-27-3 (Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine)

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is a versatile intermediate in organic synthesis, featuring a cyclopropylamine moiety and a trifluoromethyl-substituted phenyl ring. The cyclopropyl group enhances conformational rigidity, while the electron-withdrawing trifluoromethyl group influences reactivity and stability, making the compound valuable in medicinal chemistry and agrochemical applications. Its structural motifs are particularly useful in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. The compound's well-defined stereochemistry and functional group compatibility allow for further derivatization, enabling precise modifications for target-specific applications. High purity and consistent synthesis protocols ensure reliability in research and industrial settings.
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine structure
59382-27-3 structure
Product Name:Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
CAS No:59382-27-3
MF:C11H12F3N
MW:215.214893341064
MDL:MFCD05192009
CID:3029016
PubChem ID:4430239
Update Time:2025-10-24

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
    • Cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine
    • F16877
    • MFCD05192009
    • EN300-124526
    • AKOS000244426
    • A1-35290
    • 59382-27-3
    • F8889-7936
    • 1-CYCLOPROPYL-1-[3-(TRIFLUOROMETHYL)PHENYL]METHANAMINE
    • BS-17684
    • NSVKYISBQIIXQE-UHFFFAOYSA-N
    • DB-208444
    • Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
    • MDL: MFCD05192009
    • Inchi: 1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2
    • InChI Key: NSVKYISBQIIXQE-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(C1CC1)N)(F)F

Computed Properties

  • Exact Mass: 215.09218387g/mol
  • Monoisotopic Mass: 215.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine Pricemore >>

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Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:59382-27-3)Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
Order Number:A1042042
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):276.0
Email:sales@amadischem.com

Additional information on Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine

Comprehensive Overview of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine (CAS No. 59382-27-3)

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine, with the CAS number 59382-27-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique structural combination of a cyclopropyl ring and a trifluoromethylphenyl group, making it a valuable intermediate in the synthesis of bioactive molecules. Its molecular formula and precise stereochemistry contribute to its versatility in drug discovery and material science applications.

The growing interest in trifluoromethylated compounds stems from their enhanced metabolic stability and lipophilicity, which are critical in modern medicinal chemistry. Researchers frequently explore Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine for its potential role in modulating enzyme activity or receptor binding. Recent studies highlight its relevance in designing CNS-active agents and antimicrobial scaffolds, aligning with the industry's focus on tackling drug-resistant pathogens and neurological disorders.

From a synthetic perspective, the incorporation of the cyclopropyl moiety introduces ring strain, which can influence conformational preferences in target molecules. This property is exploited in structure-activity relationship (SAR) studies to optimize potency and selectivity. Meanwhile, the trifluoromethyl group enhances electron-withdrawing effects, improving pharmacokinetic profiles. Such features make CAS 59382-27-3 a recurring subject in patents related to kinase inhibitors and GPCR modulators.

Environmental and regulatory considerations also shape the discourse around this compound. With increasing emphasis on green chemistry, methodologies for sustainable synthesis of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine are being developed. Catalytic processes and solvent-free reactions are among the innovations reducing the ecological footprint of its production. These advancements address the demand for eco-friendly intermediates without compromising yield or purity.

In analytical chemistry, 59382-27-3 presents distinct challenges and opportunities. Advanced techniques like LC-MS and NMR spectroscopy are employed to characterize its purity and stability under various conditions. Such analyses are crucial for ensuring reproducibility in industrial applications, particularly when scaling up production for commercial use. The compound’s spectral data is often referenced in cheminformatics databases to aid in virtual screening campaigns.

The commercial availability of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine through specialty chemical suppliers underscores its industrial relevance. Procurement trends indicate rising demand from contract research organizations (CROs) and academic laboratories engaged in fragment-based drug design. Custom derivatization services further expand its utility, enabling tailored solutions for niche research needs.

Looking ahead, the intersection of computational modeling and experimental validation will likely unlock new applications for this compound. Predictive algorithms can simulate interactions with biological targets, accelerating hit-to-lead optimization. As the scientific community prioritizes precision medicine and multi-target therapeutics, CAS 59382-27-3 remains a compelling candidate for interdisciplinary exploration.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:59382-27-3)Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
A1042042
Purity:99%
Quantity:1g
Price ($):276.0
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